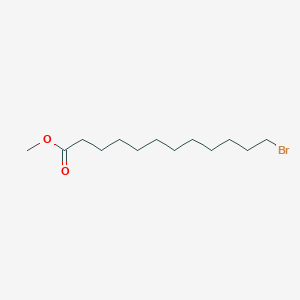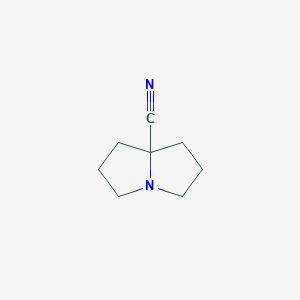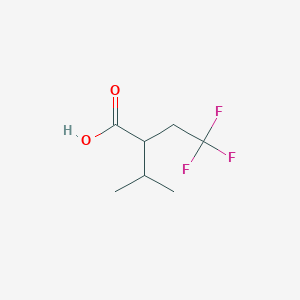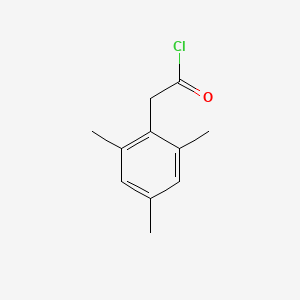![molecular formula C11H10N2O B1366886 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone CAS No. 25699-98-3](/img/structure/B1366886.png)
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone
Übersicht
Beschreibung
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone is a compound that contains a pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been studied extensively. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 1-(phenyl)-1H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine to provide (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone .Molecular Structure Analysis
The molecular structure of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone consists of a pyrazole ring attached to a phenyl group through an ethanone linker . The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles are known for their versatility in chemical reactions. They have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Wissenschaftliche Forschungsanwendungen
Antileishmanial Structures
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrazole derivatives have been identified as active antileishmanial structures. Leishmaniasis is a neglected disease responsible for about 56,000 deaths every year .
- Methods of Application: The compounds were synthesized and their antileishmanial profile was evaluated against Leishmania infantum and Leishmania amazonensis .
- Results: Some compounds showed an active profile against these species. The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .
Various Applications of Pyrazole Scaffold
- Scientific Field: Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry
- Application Summary: Pyrazoles have a wide range of applications in various fields. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results: Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Antimicrobial and Antioxidant Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrazole-containing compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities .
- Methods of Application: The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine. They were then evaluated for their in vitro anti-microbial activity .
- Results: Among all the tested compounds, some showed high growth inhibitory activity at MIC values of 4.0 to 5.1 μg/ml. They also demonstrated remarkable antioxidant activity compared to the standard antioxidant .
Insecticidal Activities
- Scientific Field: Agrochemistry
- Application Summary: Pyrazole derivatives have been used in the development of novel insecticides targeting the ryanodine receptor (RyR) .
- Methods of Application: A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized .
- Results: The study is still ongoing, and the results are not yet published .
Zukünftige Richtungen
Pyrazole derivatives, including 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone, continue to attract the attention of many researchers due to their diverse pharmacological activities . Future research may focus on further exploring the synthesis methods, biological activity, and potential applications of these compounds in various fields such as technology, medicine, and agriculture .
Eigenschaften
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKUEXZFMNYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481840 | |
| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |
CAS RN |
25699-98-3 | |
| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

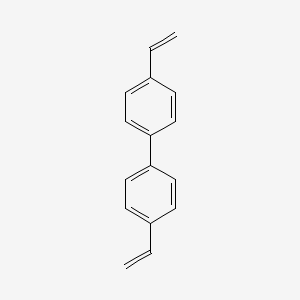
![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)
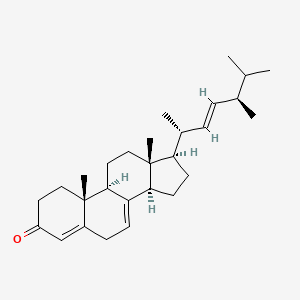
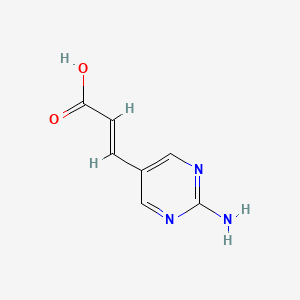
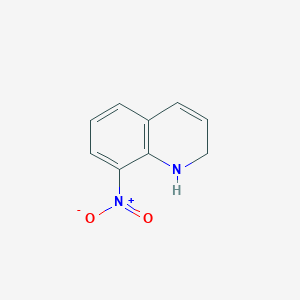
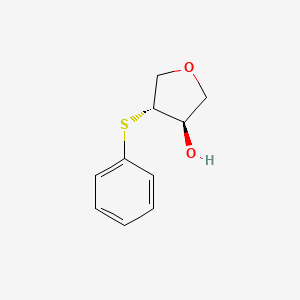
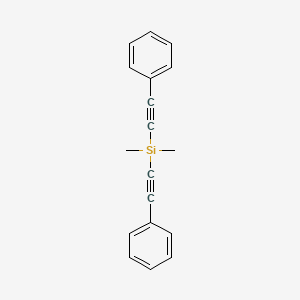
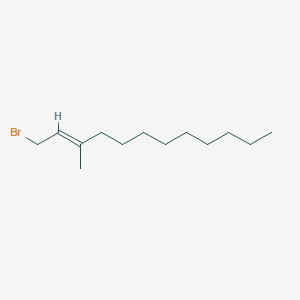
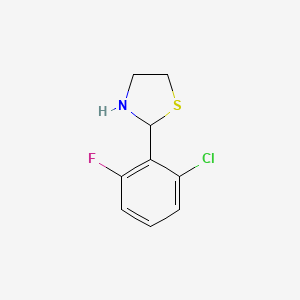
![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)
